molecular formula C12H14N4O B12501571 5-amino-N-(2-ethylphenyl)-1H-pyrazole-4-carboxamide

5-amino-N-(2-ethylphenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B12501571
M. Wt: 230.27 g/mol
InChI Key: RDXIJOFGKVMUNI-UHFFFAOYSA-N
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Description

5-amino-N-(2-ethylphenyl)-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an amino group at position 5, an ethylphenyl group at position N, and a carboxamide group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(2-ethylphenyl)-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(2-ethylphenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated pyrazoles.

Scientific Research Applications

5-amino-N-(2-ethylphenyl)-1H-pyrazole-4-carboxamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and infections.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-amino-N-(2-ethylphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. The pathways involved may include signal transduction pathways, leading to various biological effects such as cell growth inhibition or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-N-(2-ethylphenyl)-2-methoxybenzene-1-sulfonamide
  • 5-amino-N-(2-ethylphenyl)-2-methylbenzene-1-sulfonamide

Uniqueness

Compared to similar compounds, 5-amino-N-(2-ethylphenyl)-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

5-amino-N-(2-ethylphenyl)-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C12H14N4O/c1-2-8-5-3-4-6-10(8)15-12(17)9-7-14-16-11(9)13/h3-7H,2H2,1H3,(H,15,17)(H3,13,14,16)

InChI Key

RDXIJOFGKVMUNI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(NN=C2)N

Origin of Product

United States

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